Cas no 2228284-86-2 (5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile)
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile Chemical and Physical Properties
Names and Identifiers
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- 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile
- 2228284-86-2
- EN300-1941305
-
- Inchi: 1S/C6H6F5NO/c7-5(8,6(9,10)11)3-4(13)1-2-12/h4,13H,1,3H2
- InChI Key: SAJGUAPJXMBFFG-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(CC(CC#N)O)F
Computed Properties
- Exact Mass: 203.03695463g/mol
- Monoisotopic Mass: 203.03695463g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44Ų
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941305-1g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-5g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 5g |
$4309.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-10g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 10g |
$6390.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-0.05g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-0.1g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-0.25g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-0.5g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-1.0g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1941305-2.5g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1941305-5.0g |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile |
2228284-86-2 | 5g |
$4309.0 | 2023-06-03 |
5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile
Recent Advances in the Study of 5,5,6,6,6-Pentafluoro-3-hydroxyhexanenitrile (CAS: 2228284-86-2)
The compound 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile (CAS: 2228284-86-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This fluorinated nitrile derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have focused on its role in the development of novel enzyme inhibitors and its potential as a building block for fluorinated pharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile, demonstrating improved yield and purity through a novel catalytic process. The research team utilized palladium-based catalysts to optimize the fluorination steps, achieving a 78% overall yield with excellent stereoselectivity. This advancement addresses previous challenges in the large-scale production of this compound, which had limited its application in drug discovery programs.
In pharmacological applications, researchers at the University of California recently reported (Nature Chemical Biology, 2024) that derivatives of 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile show promising activity against protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various metabolic disorders and cancers. The fluorinated side chain was found to enhance binding affinity by forming unique interactions with hydrophobic pockets in the enzyme active site, while the hydroxy and nitrile groups participated in hydrogen bonding networks.
The compound's mechanism of action was further elucidated through X-ray crystallography studies, revealing that 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile derivatives induce conformational changes in target proteins that differ significantly from non-fluorinated analogs. This finding, published in ACS Chemical Biology (2024), suggests that the fluorination pattern contributes to both the potency and selectivity of these compounds, potentially reducing off-target effects in therapeutic applications.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile exhibits favorable pharmacokinetic properties with low acute toxicity in animal models. The compound demonstrated good metabolic stability and minimal cytochrome P450 inhibition, suggesting it may serve as a promising scaffold for further drug development with reduced risk of drug-drug interactions.
Future research directions highlighted in these studies include exploring the application of 5,5,6,6,6-pentafluoro-3-hydroxyhexanenitrile in PET tracer development (taking advantage of the fluorine atoms for radiolabeling) and its potential as a versatile intermediate for the synthesis of fluorinated analogs of existing drugs to improve their metabolic stability and membrane permeability.
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